molecular formula C23H27N3O4S B2739066 Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 930705-77-4

Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2739066
CAS RN: 930705-77-4
M. Wt: 441.55
InChI Key: FSAYAXSFTIBYDJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allyl group, a butylthio group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidine group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine group, for example, is a bicyclic structure that could potentially participate in pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a butylthio group could potentially increase the compound’s lipophilicity .

Scientific Research Applications

Chemoselective Protecting Group in Organic Synthesis

Interestingly, 2-methoxyphenyl isocyanate (a derivative of this compound) has been used as a chemoselective protecting group for amines in organic synthesis . Its stability under various conditions allows for efficient deprotection, enabling the regeneration of free amines. Researchers continue to explore its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve modifying the structure of the compound to enhance its properties or reduce potential toxicity .

properties

IUPAC Name

prop-2-enyl 2-butylsulfanyl-5-(4-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-5-7-13-31-23-25-20-19(21(27)26-23)18(15-8-10-16(29-4)11-9-15)17(14(3)24-20)22(28)30-12-6-2/h6,8-11,18H,2,5,7,12-13H2,1,3-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAYAXSFTIBYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=C(C=C3)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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